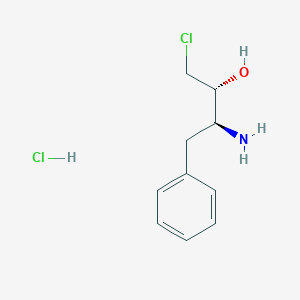
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino or chloro groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2-(Benzo[d]imidazolylpropyl)piperidin-3-ol derivatives: These compounds share similar stereochemistry and functional groups.
(2R,3S)-Nadolol Enantiomers: These compounds have similar chiral centers and are used in pharmaceutical applications.
Uniqueness
(2R,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride is unique due to its specific combination of amino, chloro, and phenyl groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H15Cl2NO |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
(2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10-;/m0./s1 |
Clave InChI |
UUFFFFLPZDDWLI-IYPAPVHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H]([C@H](CCl)O)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


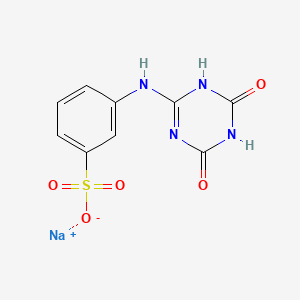
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
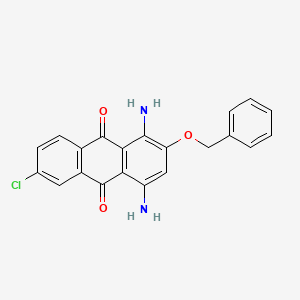

![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)
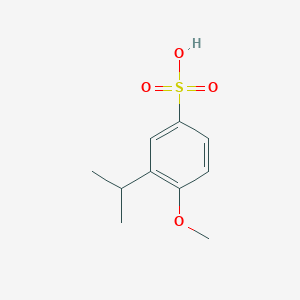
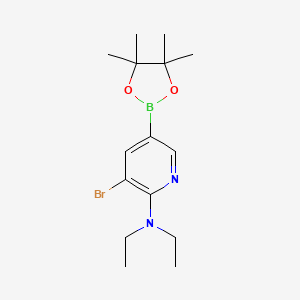

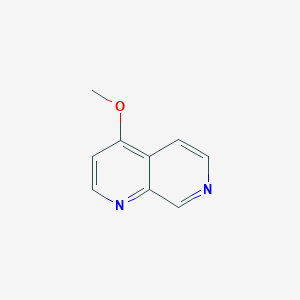
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
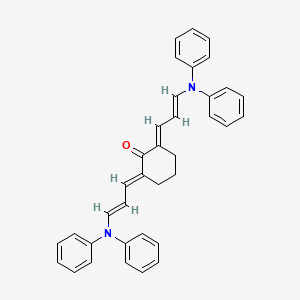
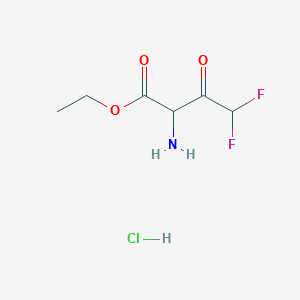
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
